molecular formula C8H7NO2 B11754806 2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde

2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde

Cat. No.: B11754806
M. Wt: 149.15 g/mol
InChI Key: GTSRCIBXYZDCGU-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. This method utilizes potassium hydroxide (KOH) as a catalyst and proceeds under moderate to good yields . Another approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products Formed

    Oxidation: 2,3-Dihydrofuro[3,2-b]pyridine-6-carboxylic acid

    Reduction: 2,3-Dihydrofuro[3,2-b]pyridine-6-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde involves its interaction with specific molecular targets, such as nicotinic receptors. The compound acts as an agonist, binding to these receptors and modulating their activity, which can influence neurotransmission and potentially provide therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrofuro[2,3-b]pyridine: Similar structure but different ring fusion pattern.

    2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrole ring instead of a furan ring.

    4,6-Diamino-2,3-dihydrofuro[2,3-b]pyridine: Contains additional amino groups.

Uniqueness

2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde is unique due to its specific ring fusion pattern and the presence of an aldehyde functional group, which provides distinct reactivity and potential biological activities compared to its analogs .

Biological Activity

2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a fused pyridine and furan ring system with an aldehyde functional group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Compounds within the furo[3,2-b]pyridine class have demonstrated significant antibacterial properties against a range of pathogens.
  • Anti-inflammatory Effects : Studies have shown that derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Neuroprotective Properties : The compound has been investigated for its potential in neurodegenerative disease treatment, particularly Alzheimer's disease.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory processes. For instance, it has been shown to inhibit Interleukin-1 receptor-associated kinase 4 (IRAK4), which is crucial for NF-κB signaling in immune responses .
  • Cellular Pathways Modulation : The compound modulates various signaling pathways related to inflammation and cell survival. Its ability to reduce pro-inflammatory cytokine production has been highlighted in recent studies .

Antimicrobial Activity

A study demonstrated that derivatives of 2,3-dihydrofuro[3,2-b]pyridine displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .

Anti-inflammatory Research

In a recent evaluation of IRAK4 inhibitors based on the dihydrofuro[2,3-b]pyridine scaffold, compounds derived from this compound showed enhanced potency (IC50 values as low as 6.2 nM) while maintaining favorable pharmacokinetic profiles . This suggests potential for therapeutic applications in autoimmune diseases.

Neuroprotective Studies

Research focused on neurodegenerative disorders indicated that compounds similar to this compound can mitigate tau pathology in models of Alzheimer's disease. These findings suggest that the compound could play a role in developing treatments for tauopathies .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits IRAK4; reduces cytokine production
NeuroprotectivePotential treatment for Alzheimer's disease

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2,3-dihydrofuro[3,2-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C8H7NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h3-5H,1-2H2

InChI Key

GTSRCIBXYZDCGU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1N=CC(=C2)C=O

Origin of Product

United States

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